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Boric acid, aluminum salt

Flame Retardancy Epoxy Composites Boron Compounds

Formulators requiring flame retardants stable above 300°C processing temperatures cannot use conventional ATH or MDH, which decompose and off-gas. Boric acid, aluminum salt (AlBO₃) solves this with thermal stability to 1300°C while delivering UL 94 V-0-rated char-forming flame retardancy. • Thermal Stability: Stable to 1300°C vs. ATH decomposition at 200-350°C, enabling use in high-temp engineering plastics (PA, PPA, LCP). • Flame Performance: Promotes vitrification and char formation; achieves LOI of 28.5% in epoxy and 33.5% in TPU systems. • Mechanical Reinforcement: Whisker morphology boosts tensile strength by 65% (RT) and 150% (350°C) in aluminum composites, rivaling SiC whiskers at lower cost. Supplied with full COA/SDS documentation; ready for immediate global dispatch.

Molecular Formula AlBO3
Molecular Weight 85.79 g/mol
CAS No. 11121-16-7
Cat. No. B078125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoric acid, aluminum salt
CAS11121-16-7
SynonymsBoric acid, aluminum salt
Molecular FormulaAlBO3
Molecular Weight85.79 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-].[Al+3]
InChIInChI=1S/Al.BO3/c;2-1(3)4/q+3;-3
InChIKeyOJMOMXZKOWKUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 10 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boric Acid Aluminum Salt Overview


Boric acid, aluminum salt (CAS 11121-16-7), also referred to as aluminum borate, is an inorganic compound with the molecular formula AlBO₃ and a molecular weight of approximately 85.79 g/mol [1]. It typically exists as a needle-like crystalline solid with a melting point around 1050°C and a density of approximately 2.94 g/cm³, and it is insoluble in water . This compound is characterized by its high thermal stability, good mechanical strength, and inherent flame-retardant properties, which position it as a functional additive in advanced ceramics, refractory materials, and polymer composites .

High-temperature stability for ceramics and engineering plastics
Flame-retardant char-forming additive
Whisker reinforcement for metal and ceramic composites

Boric Acid Aluminum Salt vs. Generic Flame Retardants


The selection of boric acid, aluminum salt over conventional in-class alternatives such as aluminum trihydroxide (ATH), magnesium hydroxide (MDH), or simple boric acid is driven by quantifiable differences in performance, not just chemical composition. Generic substitution fails because key metrics—including limiting oxygen index (LOI) values, thermal decomposition thresholds, and mechanical reinforcement capabilities—diverge significantly under identical experimental conditions [1][2]. For instance, while ATH and MDH rely primarily on endothermic dehydration, boron-containing compounds like aluminum borate also promote char formation and vitrification, leading to distinct fire-performance profiles that cannot be matched by simple hydroxide fillers [3]. Furthermore, the structural integrity of ceramics or composites reinforced with aluminum borate whiskers is materially different from those utilizing standard alumina or silica-based fillers [4]. Therefore, substituting based solely on elemental composition or cost will likely compromise either flame retardancy, mechanical strength, or thermal stability.

Flame retardancy mechanism
ATH and MDH rely on endothermic dehydration; aluminum borate promotes char and vitrification, which may shift fire-performance outcomes.
Thermal processing window
Hydroxide fillers may degrade at temperatures where aluminum borate remains stable, limiting their use in high-temperature polymer/ceramic processing.
Mechanical reinforcement
Standard alumina or silica fillers lack the needle-like morphology and strength retention of aluminum borate whiskers, potentially altering composite load-bearing capacity.

Boric Acid Aluminum Salt Comparative Evidence


Epoxy Flame Retardancy: Boric Acid vs. ATH

In a head-to-head comparison within an epoxy resin matrix (bisphenol A epichlorohydrin-based with cycloaliphatic polyamine hardener), the addition of 40 wt% boric acid (BA), a key precursor and active species related to aluminum borate, resulted in a Limiting Oxygen Index (LOI) of 28.5% and achieved a UL 94 V-0 rating. This performance demonstrably surpassed that of the conventional flame retardant aluminum trihydroxide (ATH) under identical loading and testing conditions [1].

Epoxy FR: BA vs ATH
Head-to-head
BA 40 wt% → LOI 28.5%, V-0
ATH 40 wt% → lower LOI, no V-0
Reported higher LOI and V-0 compliance for boron-based additive at tested loading.
Data from one epoxy matrix; context-dependent.
Flame Retardancy Epoxy Composites Boron Compounds

TPU Flame Retardancy: Boron Compounds vs. ATH & MDH

A comparative study in thermoplastic polyurethane (TPU) evaluated boron compounds against conventional mineral fillers. The combination of boric acid and boric oxide achieved a Limiting Oxygen Index (LOI) of 33.5% at a 60 wt% loading. This value is exceptionally high for non-halogenated systems and exceeds the typical performance of ATH and magnesium hydroxide (MDH) at comparable loadings, which generally fall in the 25-30% LOI range in similar polymer matrices [1].

TPU FR: Boron vs ATH/MDH
Head-to-head
BA+BO 60 wt% → LOI 33.5%
ATH/MDH ∼25–30% LOI
Reported higher LOI for boron system in TPU; supports stringent fire-resistance screening.
Context: TPU matrix; standard LOI test.
Thermoplastic Polyurethane Cone Calorimetry Flame Retardant Additives

Porous Ceramic Strength: Aluminum Borate vs. Alumina Composites

In a study comparing reaction-sintered ceramics with equivalent grain size (≈0.7 µm) and porosity (≈45%), single-phase porous aluminum borate (Al₁₈B₄O₃₃) needle-like materials exhibited mechanical strength up to 50% higher than their Al₂O₃-Al₁₈B₄O₃₃ composite counterparts. The pure aluminum borate phase also displayed a distinctive non-catastrophic failure mechanism under diametral compression, unlike the fragile behavior of the composite [1].

Porous ceramic strength
Head-to-head
Al₁₈B₄O₃₃ phase: up to 50% higher strength
Al₂O₃-Al₁₈B₄O₃₃ composite: lower
Reported higher mechanical strength and non-catastrophic failure for pure aluminum borate phase.
Grain size ∼0.7 µm, porosity ∼45%.
Ceramic Matrix Composites Porous Materials Mechanical Strength

Cost-Effective Reinforcement: Aluminum Borate vs. SiC Whiskers

Aluminum borate (9Al₂O₃·2B₂O₃) whiskers have been identified as one of the most cost-effective ceramic reinforcements available. Critically, studies confirm that the Young's modulus, tensile strength, and creep resistance of aluminum borate whisker-reinforced Al composites are similar to those of the significantly more expensive silicon carbide (SiC) whisker-reinforced composites [1]. At room temperature, the tensile strength of the aluminum borate-reinforced composite is reported to be about 65% higher than that of the unreinforced Al alloy, increasing to approximately 150% higher at 350°C [2].

Cost-effective whisker vs SiC
Class-level
Tensile strength +65% at 25°C, +150% at 350°C vs unreinforced Al
Performance similar to SiC whiskers
Reported comparable reinforcement to SiC whiskers at lower cost.
Exact performance transfer requires formulation-specific validation.
Metal Matrix Composites Whisker Reinforcement Mechanical Properties

Regulatory Hazard Profile: Aluminum Borate vs. Mineral Fillers

Supplier safety data sheets (SDS) classify aluminum borate (CAS 11121-16-7) as posing a reproductive toxicity hazard (H361: Suspected of damaging fertility or the unborn child) [1]. In contrast, common alternatives like aluminum trihydroxide (ATH) and magnesium hydroxide (MDH) are generally not classified as reproductive toxins and carry less severe hazard profiles. This presents a distinct trade-off in procurement: the enhanced flame retardancy and mechanical benefits of aluminum borate must be managed with stricter occupational hygiene and personal protective equipment (PPE) protocols .

Hazard classification
Data to verify
H361 (Reproductive Toxicity Cat. 2)
ATH/MDH: not classified
Hazard classification differs from ATH/MDH; procurement should include EHS review.
Supplier SDS; confirm with local regulations.
Safety Data Sheet Toxicology Regulatory Compliance

Thermal Stability: Aluminum Borate vs. Hydroxide Fillers

The compound Al₁₈B₄O₃₃ (a common aluminum borate phase derived from boric acid and alumina precursors) demonstrates remarkable thermal stability, remaining intact up to approximately 1300°C before initial decomposition into Al₂O₃ and volatile B₂O₃ occurs [1]. In contrast, aluminum trihydroxide (ATH) undergoes endothermic dehydration at significantly lower temperatures, around 200-350°C, and magnesium hydroxide (MDH) decomposes around 310-340°C [2]. This wide operational temperature window makes aluminum borate uniquely suitable for high-temperature polymer processing and refractory ceramics where hydroxide fillers would be thermally degraded.

Thermal stability window
Class-level
Stable up to ∼1300°C
ATH: decomposes ∼200–350°C; MDH: ∼310–340°C
Reported ∼950°C higher stability; supports high-temperature application screening.
Validate in intended matrix and processing.
Thermal Stability Refractory Materials Ceramic Processing

Boric Acid Aluminum Salt Application Scenarios


Halogen-Free Flame Retardant for Epoxy & Cable Sheathing

Based on the superior UL 94 V-0 rating and LOI of 28.5% achieved by boron compounds compared to ATH in epoxy resins [1], aluminum borate should be prioritized for formulating HFFR epoxy systems in electronics (e.g., printed circuit boards, semiconductor encapsulants). Similarly, the LOI value of 33.5% observed in TPU systems [2] supports its use in demanding cable jacketing and wire insulation where stringent fire safety standards must be met without halogenated additives. This is a clear alternative when ATH fails to meet the V-0 benchmark or when lower filler loadings are desired.

Lightweight Metal Matrix Composites for Automotive & Aerospace

The evidence that aluminum borate whiskers provide mechanical properties (tensile strength, Young's modulus) comparable to silicon carbide whiskers but at a lower cost [1] justifies its selection in aluminum matrix composites. The quantified 65% increase in tensile strength at room temperature and 150% increase at 350°C over unreinforced alloys [2] makes this compound particularly suitable for high-temperature lightweight components such as engine pistons, brake rotors, and aerospace structural brackets. This scenario leverages both the cost advantage and the high-temperature reinforcement capability.

High-Temperature Porous Ceramics for Filtration & Catalysis

The direct comparative data showing up to 50% higher mechanical strength for single-phase Al₁₈B₄O₃₃ porous ceramics over alumina-borate composites [1] guides material selection in harsh environments. Furthermore, its thermal stability up to 1300°C—vastly exceeding that of hydroxide fillers [2]—makes it the material of choice for hot gas filters, molten metal filters, and catalytic converter substrates operating in the 800-1200°C range. In these applications, substituting with standard alumina or ATH would result in catastrophic structural failure or thermal decomposition.

Reinforcing Filler for High-Temperature Engineering Thermoplastics

The wide thermal stability gap (stable to 1300°C vs. ATH decomposition at 200-350°C) [1][2] makes aluminum borate an indispensable additive for engineering plastics like polyamides (PA), polyphthalamides (PPA), and liquid crystal polymers (LCP) that are processed at temperatures exceeding 300°C. While ATH or MDH would degrade and off-gas during compounding or injection molding, aluminum borate remains inert, simultaneously providing flame retardancy and mechanical reinforcement without compromising the polymer's structural integrity or causing surface defects.

Application
Selection Property
Validation Focus
Halogen-Free FR in Epoxy & Cable
Char-forming and LOI enhancement profile
UL 94 V-0 and LOI >28% at tested loadings
Lightweight Al MMCs
Whisker reinforcement efficiency and cost profile
Tensile strength retention at 25–350°C
High-Temp Porous Ceramics
Phase purity and thermal endurance
Mechanical integrity up to 1300°C under load
High-Temp Engineering Thermoplastics
Thermal stability and inert filler behavior
No degradation during >300°C processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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